3-(3-Chloro-9H-carbazol-9-YL)propane-1,2-diol
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Overview
Description
3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 g/mol It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol typically involves the reaction of 3-chlorocarbazole with propane-1,2-diol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylmethoxy)-1,2-propanediol: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
3-(Benzhydryloxy)propane-1,2-diol: Another related compound with variations in its substituents, affecting its reactivity and applications.
Uniqueness
3-(3-Chloro-9H-carbazol-9-yl)propane-1,2-diol is unique due to the presence of the chloro group on the carbazole ring, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61994-09-0 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-(3-chlorocarbazol-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C15H14ClNO2/c16-10-5-6-15-13(7-10)12-3-1-2-4-14(12)17(15)8-11(19)9-18/h1-7,11,18-19H,8-9H2 |
InChI Key |
RYPHEKYLOWAPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC(CO)O)C=CC(=C3)Cl |
Origin of Product |
United States |
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